3,5-Dibromo-1-pentyl-1H-1,2,4-triazole
CAS No.: 1240571-46-3
Cat. No.: VC11734844
Molecular Formula: C7H11Br2N3
Molecular Weight: 296.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240571-46-3 |
|---|---|
| Molecular Formula | C7H11Br2N3 |
| Molecular Weight | 296.99 g/mol |
| IUPAC Name | 3,5-dibromo-1-pentyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C7H11Br2N3/c1-2-3-4-5-12-7(9)10-6(8)11-12/h2-5H2,1H3 |
| Standard InChI Key | SIUUJYLTZUKHIN-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=NC(=N1)Br)Br |
| Canonical SMILES | CCCCCN1C(=NC(=N1)Br)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
3,5-Dibromo-1-pentyl-1H-1,2,4-triazole has the molecular formula C₇H₁₀Br₂N₃, with a molecular weight of 296.99 g/mol. Its IUPAC name derives from the pentyl substituent at the N-1 position and bromine atoms at the 3- and 5-positions. The structure is represented below:
Comparative Analysis with Analogous Compounds
Key structural analogs and their properties are summarized in Table 1.
Table 1: Comparative Properties of Halogenated Triazoles
The pentyl group enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability in biological systems.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 3,5-dibromo-1-pentyl-1H-1,2,4-triazole likely follows methods analogous to those for its methyl and nonyl counterparts:
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Bromination of 1-Pentyl-1H-1,2,4-triazole:
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Alternative Route via Lithiation:
Reactivity Profile
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Nucleophilic Substitution: Bromine atoms at positions 3 and 5 are susceptible to substitution with amines, thiols, or alkoxides.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace bromines with aryl or alkyl groups .
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Thermal Stability: Analogous compounds decompose above 200°C, suggesting similar stability for the pentyl variant .
Physicochemical Properties
Spectroscopic Data
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¹H NMR (Predicted):
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Pentyl chain protons: δ 0.88 (t, 3H), 1.26–1.34 (m, 4H), 1.76 (quin, 2H), 4.32 (t, 2H, N–CH₂).
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Triazole ring protons: δ 8.21 (s, 1H, H-2).
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MS (ESI+): m/z 298.97 [M+H]⁺.
Thermodynamic and Solubility Properties
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Melting Point: Estimated 80–90°C (based on methyl analog: 85–90°C ).
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LogP: Calculated value ~2.5 (higher than methyl analog’s 1.34 ), indicating greater lipophilicity.
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Solubility: Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol).
Biological and Industrial Applications
Antifungal and Herbicidal Activity
Triazole derivatives are widely used in agrochemistry. The nonyl analog exhibits fungicidal activity by disrupting fungal membrane integrity. The pentyl variant may share this mechanism, with enhanced bioavailability due to moderate alkyl chain length.
Material Science Applications
Halogenated triazoles serve as ligands in coordination chemistry. The pentyl group could stabilize metal complexes for catalytic applications .
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